molecular formula C10H14O B1581423 2,4,6-Trimethylbenzyl alcohol CAS No. 4170-90-5

2,4,6-Trimethylbenzyl alcohol

Cat. No.: B1581423
CAS No.: 4170-90-5
M. Wt: 150.22 g/mol
InChI Key: LODDFDHPSIYCTK-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline powder with a molecular weight of 150.22 g/mol . This compound is characterized by the presence of three methyl groups attached to a benzene ring, along with a hydroxyl group attached to the benzyl position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzyl alcohol can be synthesized through various methods. One common laboratory method involves the reduction of 2,4,6-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2,4,6-trimethylbenzaldehyde. This process involves the use of hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated pressure and temperature .

Types of Reactions:

    Oxidation: this compound undergoes oxidation to form 2,4,6-trimethylbenzoic acid.

    Reduction: The compound can be reduced to 2,4,6-trimethylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), molecular iodine (I2), potassium carbonate (K2CO3), 2,2,2-trifluoroethanol.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 2,4,6-Trimethylbenzoic acid.

    Reduction: 2,4,6-Trimethylbenzylamine.

    Substitution: 2,4,6-Trimethylbenzyl chloride or bromide.

Scientific Research Applications

2,4,6-Trimethylbenzyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoic acid: Formed by the oxidation of 2,4,6-Trimethylbenzyl alcohol.

    2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of this compound.

    2,4,6-Trimethylbenzylamine: Formed by the reduction of this compound.

Uniqueness: this compound is unique due to the presence of three methyl groups on the benzene ring, which influences its steric and electronic properties. This structural feature distinguishes it from other benzyl alcohol derivatives and affects its reactivity and applications .

Properties

IUPAC Name

(2,4,6-trimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDFDHPSIYCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194506
Record name 2,4,6-Trimethylbenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-90-5
Record name 2,4,6-Trimethylbenzyl alcohol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylbenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylbenzylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.848
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Record name 2,4,6-TRIMETHYLBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,4,6-Trimethylbenzyl alcohol be used as a reagent in manganese-catalyzed borrowing hydrogen reactions?

A: While this compound can be effectively converted to 2,4,6-Trimethylbenzaldehyde through oxidation [], its steric hindrance makes it unreactive as an alkylating agent in manganese-catalyzed borrowing hydrogen N-alkylation of sulfonamides []. This suggests that the bulky nature of the three methyl groups surrounding the benzylic position hinders its ability to approach the metal center and participate in the desired catalytic cycle.

Q2: What are the spectroscopic characteristics of this compound?

A: While the provided abstracts don't provide a full spectroscopic analysis, [] mentions that the structure of this compound was confirmed by 1H NMR and MS. This suggests the standard characterization techniques were used to verify the identity and purity of the synthesized compound.

Q3: What is a documented synthetic route for producing this compound?

A: A successful synthesis of this compound starts with the bromination of 1,3,5-Mesitylene to yield 1-bromo-2,4,6-trimethylbenzene. This is followed by a Grignard reaction with formaldehyde, resulting in the formation of this compound with a 79% yield []. This approach utilizes readily available starting materials and offers a relatively efficient route to the desired compound.

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